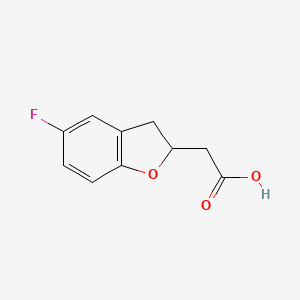

2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

While the provided papers do not directly discuss 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid, they offer insights into closely related compounds that can help infer some aspects of the compound . The first paper examines a derivative of benzofuran, specifically (5-chloro-benzofuran-3-yl)-acetic acid hydrazide, using various spectroscopic techniques and quantum chemical calculations . The second paper discusses the crystal structure of another benzofuran derivative, 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, and provides details on its planarity and intermolecular interactions . These studies suggest that benzofuran derivatives are of significant interest due to their structural and electronic properties.

Synthesis Analysis

Molecular Structure Analysis

The crystal structure analysis of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid reveals that the benzofuran core is essentially planar and that the methoxy group is coplanar with the fused ring system . This information can be extrapolated to suggest that the fluoro derivative would also exhibit a degree of planarity, potentially affecting its electronic properties and reactivity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The vibrational, electronic, and reactivity properties of (5-chloro-benzofuran-3-yl)-acetic acid hydrazide are explored using spectroscopic methods and density functional theory (DFT) calculations . The study provides insights into the vibrational frequencies, NMR chemical shifts, and band gap energy, indicating charge transfer within the molecule. These properties are crucial for understanding the behavior of the molecule under different conditions. The non-linear optical properties and Fukui function analysis suggest areas of potential reactivity on the molecule's surface . Although these properties are specific to the chloro derivative, they offer a basis for predicting the behavior of the fluoro derivative, as substituent effects are known to influence such characteristics.

科学的研究の応用

Synthesis and Chemical Properties

- Research has been conducted on the synthesis of 1-aryl-3,5-dihydro-4H-1-benzofuro-[2,3-d][1,2]diazepin-4-ones through the cyclocondensation of (2-aroyl-1-benzofuran-3-yl)acetic acids, demonstrating the chemical versatility of this compound (Eresko, Tolkunov & Tolkunov, 2010).

Crystal Structure Analysis 2. Studies have shown the crystal structure of various derivatives of 2-(5-fluoro-1-benzofuran-2-yl)acetic acid, revealing insights into their molecular configurations and interactions. These analyses provide a deeper understanding of the compound's physical and chemical properties (Choi, Seo, Son & Lee, 2009; Choi, Seo, Son & Lee, 2012; Seo, Choi, Son & Lee, 2011).

Coordination Reactions 3. Research has also focused on the synthesis of [1]benzofuro[3,2-c]pyridine and its coordination reactions, highlighting the potential of 2-(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid derivatives in the formation of complex compounds (Mojumdar, Šimon & Krutošíková, 2009).

Synthesis of Derivatives 4. Various derivatives of this compound have been synthesized and characterized, showcasing the adaptability of this molecule in creating a range of compounds with potentially diverse applications (Coskun, 2017).

Biological Activity 5. Some studies have explored the synthesis of novel compounds containing 2-(5-fluoro-1-benzofuran-2-yl)acetic acid derivatives and assessed their analgesic and anti-inflammatory activities. This suggests potential therapeutic applications for these compounds (Kenchappa & Bodke, 2020).

作用機序

Target of Action

Benzofuran derivatives, which this compound is a part of, have been found to interact with multiple receptors . They have shown significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit potent antibacterial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives have been found to have diverse biological activities, indicating that they likely interact with multiple biochemical pathways .

Result of Action

Some substituted benzofurans have been found to have dramatic anticancer activities .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates that they likely have diverse pharmacological activities and potential applications as drugs .

特性

IUPAC Name |

2-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-3,8H,4-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDNCCIJSZFDJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol](/img/structure/B2515093.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2515096.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2515105.png)

![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)